

# Application Notes and Protocols: Elucidating the Fosfazinomycin B Biosynthetic Pathway Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Fosfazinomycin B	
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### Introduction

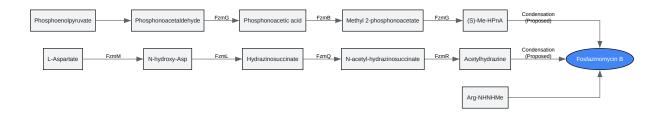
Fosfazinomycins are a unique class of phosphonate natural products with antifungal activity, originally isolated from Streptomyces lavendofoliae and other Streptomyces species.[1] A key structural feature is the hydrazide linkage, the biosynthesis of which is of significant scientific interest.[2][3] Understanding the intricate biosynthetic pathway of **Fosfazinomycin B** is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties. The CRISPR-Cas9 gene editing system offers a powerful and precise tool for functional genomics in Streptomyces, enabling targeted gene knockouts, knock-ins, and transcriptional regulation to dissect complex biosynthetic pathways.[4][5][6][7][8][9][10]

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate the **Fosfazinomycin B** biosynthetic pathway. The protocols outlined below are designed to facilitate the targeted disruption of key biosynthetic genes and the subsequent analysis of the impact on **Fosfazinomycin B** production.

# Proposed Biosynthetic Pathway of Fosfazinomycin B



The biosynthesis of **Fosfazinomycin B** is proposed to be a convergent process involving the formation of two key intermediates: methyl 2-hydroxy-2-phosphonoacetate (Me-HPnA) and N-acetyl-hydrazinosuccinate, which are ultimately condensed.[1][2][3] Several key enzymes encoded by the fzm gene cluster have been identified and their activities characterized in vitro. [1][2][3]



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Caption: Proposed biosynthetic pathway of Fosfazinomycin B.

# Application of CRISPR-Cas9 for Pathway Elucidation

CRISPR-Cas9 can be employed to systematically knock out genes within the fzm cluster to confirm their role in **Fosfazinomycin B** biosynthesis. By creating targeted deletions of key genes, researchers can observe the resulting phenotype, specifically the abolition of **Fosfazinomycin B** production and the potential accumulation of biosynthetic intermediates.

Key Gene Targets for CRISPR-Cas9 Knockout:

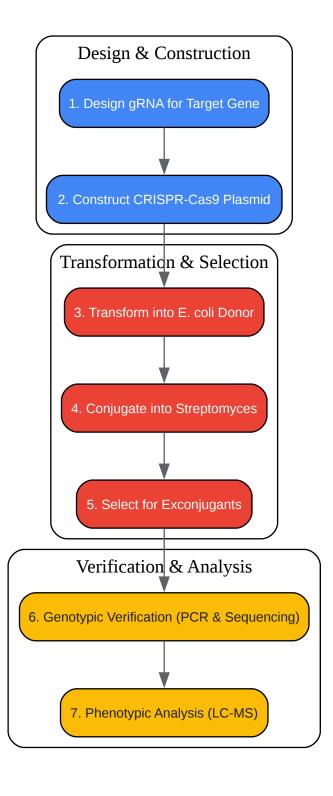


Gene	Proposed Function	Expected Outcome of Knockout
fzmM	Flavin-dependent oxygenase catalyzing the oxidation of L-Asp to N-hydroxy-Asp.[2][3]	Abolition of Fosfazinomycin B production.
fzmL	Involved in the conversion of N-hydroxy-Asp to fumarate and nitrous acid.[2][3]	Abolition of Fosfazinomycin B production.
fzmQ	Acetyltransferase catalyzing the acetylation of hydrazinosuccinate.[2][3]	Abolition of Fosfazinomycin B production, potential accumulation of hydrazinosuccinate.
fzmR	Adenylosuccinate lyase homolog eliminating acetylhydrazine from N-acetylhydrazinosuccinate.[2][3]	Abolition of Fosfazinomycin B production, potential accumulation of N-acetylhydrazinosuccinate.
fzmG	α-ketoglutarate dependent non-heme iron dioxygenase involved in two steps: oxidation of PnAA to phosphonoacetic acid and hydroxylation of methyl 2-phosphonoacetate.[1]	Abolition of Fosfazinomycin B production, potential accumulation of phosphonoacetaldehyde.
fzmB	O-methyltransferase.[1]	Abolition of Fosfazinomycin B production, potential accumulation of phosphonoacetic acid.
fzml	Val-tRNA dependent transferase for the installation of the N-terminal Val in Fosfazinomycin A.[2][3]	No effect on Fosfazinomycin B production, but abolition of Fosfazinomycin A production.
fzmH	N-methyltransferase.[1]	Production of desmethyl- Fosfazinomycin B.



### **Experimental Workflow**

The general workflow for CRISPR-Cas9-mediated gene knockout in the **Fosfazinomycin B**-producing Streptomyces strain involves several key steps, from the design of the guide RNA to the final analysis of the mutant strain.





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Caption: Experimental workflow for CRISPR-Cas9 in Streptomyces.

# Data Presentation: Illustrative Quantitative Analysis of Fosfazinomycin B Production

The following table presents hypothetical, yet realistic, quantitative data illustrating the expected outcomes of CRISPR-Cas9-mediated gene knockouts on **Fosfazinomycin B** production. This data would be obtained through LC-MS analysis of culture extracts from the wild-type and mutant strains.

Strain	Target Gene	Fosfazinomycin B Titer (µg/mL)	Relative Production (%)
Streptomyces sp. (Wild-Type)	-	150.0 ± 12.5	100
Streptomyces sp. ΔfzmG	fzmG	Not Detected	0
Streptomyces sp. ΔfzmH	fzmH	Not Detected	0
Streptomyces sp. Δfzml	fzml	145.0 ± 15.2	96.7
Streptomyces sp. ΔfzmQ	fzmQ	Not Detected	0

Note: The data presented in this table is for illustrative purposes only and represents expected outcomes based on the proposed functions of the target genes.

### **Experimental Protocols**

# Protocol 1: Construction of the CRISPR-Cas9 Plasmid for Gene Knockout in Streptomyces



This protocol is adapted from established methods for CRISPR-Cas9 in Streptomyces.[5][7][8] [11]

#### 1.1. Design of the single guide RNA (sgRNA):

- Identify a 20-bp target sequence within the coding region of the gene of interest (e.g., fzmG).
- The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
- Perform a BLAST search against the Streptomyces genome to ensure the target sequence is unique and minimize off-target effects.

#### 1.2. Assembly of the CRISPR-Cas9 plasmid:

- Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.
- Anneal the oligonucleotides to generate a double-stranded DNA fragment with appropriate overhangs for ligation into a Bsal-digested pCRISPomyces-2 vector (or a similar suicide vector for Streptomyces).
- Ligate the annealed oligos into the linearized pCRISPomyces-2 vector containing the cas9 gene and the sgRNA scaffold.
- Synthesize the upstream and downstream homology arms (approximately 1-2 kb each) flanking the target gene by PCR from Streptomyces genomic DNA.
- Assemble the homology arms into the sgRNA-containing plasmid using Gibson Assembly or a similar cloning method.
- Transform the final construct into E. coli DH5 $\alpha$  or a similar cloning strain.
- Verify the integrity of the plasmid by restriction digestion and Sanger sequencing.

# Protocol 2: Conjugation of the CRISPR-Cas9 Plasmid into Streptomyces

#### 2.1. Preparation of E. coli donor strain:

- Transform the verified CRISPR-Cas9 plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
- Grow the E. coli donor strain in LB medium containing the appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol) to an OD600 of 0.4-0.6.
- Wash the E. coli cells twice with LB medium to remove antibiotics.

#### 2.2. Preparation of Streptomyces recipient strain:



- Grow the **Fosfazinomycin B**-producing Streptomyces strain in a suitable liquid medium (e.g., TSB) to the mid-logarithmic growth phase.
- Harvest the mycelium by centrifugation and wash twice with 2xYT medium.

#### 2.3. Conjugation:

- Mix the washed E. coli donor cells and Streptomyces recipient mycelium.
- Plate the mixture onto a suitable agar medium (e.g., MS agar) and incubate at 30°C for 16-20 hours.[11]
- Overlay the plates with water containing nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for Streptomyces exconjugants (e.g., apramycin).
- Incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

# Protocol 3: Verification of Gene Knockout and Phenotypic Analysis

#### 3.1. Genotypic Verification:

- Isolate genomic DNA from the putative Streptomyces mutant colonies.
- Perform PCR using primers that flank the targeted gene. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
- Confirm the deletion by Sanger sequencing of the PCR product.

#### 3.2. Phenotypic Analysis:

- Inoculate the wild-type and confirmed mutant Streptomyces strains into a production medium for Fosfazinomycin B.
- Incubate the cultures under appropriate conditions for a sufficient period.
- Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).
- Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the production profiles of the wild-type and mutant strains.
- Quantify the production of Fosfazinomycin B and search for the accumulation of potential intermediates in the mutant strains.

### Conclusion

The application of CRISPR-Cas9 technology provides a robust and efficient platform for the functional characterization of the **Fosfazinomycin B** biosynthetic pathway. By systematically



targeting and disrupting the genes within the fzm cluster, researchers can gain valuable insights into the roles of individual enzymes and the overall logic of the pathway. This knowledge is fundamental for future metabolic engineering efforts aimed at enhancing the production of **Fosfazinomycin B** or generating novel, clinically relevant analogs.

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